HPGDS inhibitor 2
Overview
Description
GSK2894631A is a hematopoietic PGD synthase (HPGDS) inhibitor.
Mechanism of Action
Target of Action
HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .
Mode of Action
This compound interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability
Result of Action
The inhibition of HPGDS by this compound leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .
Biochemical Analysis
Biochemical Properties
HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by this compound can therefore impact these biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .
Properties
IUPAC Name |
7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMWDLEUYLURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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